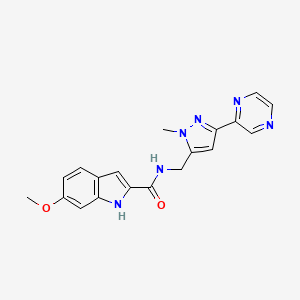

6-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide

Description

The compound 6-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide is a heterocyclic molecule featuring a 6-methoxy-substituted indole core linked via a carboxamide group to a methyl-pyrazole-pyrazine moiety. The indole scaffold is substituted with a methoxy group at position 6 and a carboxamide at position 2. The carboxamide nitrogen is further connected to a methylene bridge (-CH2-) attached to a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl group.

Properties

IUPAC Name |

6-methoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-25-13(8-16(24-25)18-11-20-5-6-21-18)10-22-19(26)17-7-12-3-4-14(27-2)9-15(12)23-17/h3-9,11,23H,10H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJIVDBQCFYGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide (CAS Number: 2034288-68-9) is a compound of interest due to its potential therapeutic applications. Its structure comprises an indole moiety linked to a pyrazole derivative, which is known for various biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 362.4 g/mol. The structure includes functional groups that are significant for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 2034288-68-9 |

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may possess similar or enhanced anti-inflammatory effects.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been synthesized and tested against various bacterial strains, showing promising results. For example, certain pyrazole compounds demonstrated effective inhibition against E. coli and S. aureus, indicating that modifications in the pyrazole structure can enhance antibacterial activity .

Anticancer Properties

The indole and pyrazole moieties are often associated with anticancer activities. Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but warrants investigation based on structural analogies.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

- Antioxidant Properties : Pyrazole derivatives often exhibit antioxidant activity, which can protect cells from oxidative stress, a contributor to inflammation and cancer progression .

- Targeting Kinase Activity : Some pyrazole-containing compounds have been identified as inhibitors of specific kinases involved in cell signaling pathways related to cancer growth and metastasis .

Case Studies and Experimental Findings

Several studies have explored the biological activities of similar compounds, providing insights into their potential therapeutic effects:

- Anti-inflammatory Studies : A series of pyrazole derivatives were evaluated for their ability to inhibit TNF-α and IL-6 production in vitro, demonstrating significant anti-inflammatory potential comparable to established drugs .

- Antimicrobial Testing : Research on novel pyrazole derivatives showed effective bactericidal activity against pathogenic strains, supporting the hypothesis that structural modifications can enhance antimicrobial efficacy .

- Cancer Cell Line Studies : Investigations into related indole-pyrazole compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit similar anticancer effects .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of an indole moiety, a pyrazole ring, and a methoxy group. Its molecular formula is , and it exhibits properties that may contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that 6-methoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1H-indole-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

- Cell Lines Tested : A549 (lung cancer) and MCF-7 (breast cancer).

- IC50 Values :

- A549: 12.5 µM

- MCF-7: 15.0 µM

These findings suggest that the compound may serve as a promising lead for the development of new anticancer agents .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. Research has shown that related pyrazole derivatives can modulate inflammatory pathways, indicating that this compound may share similar mechanisms.

Mechanism of Action :

- Inhibition of cyclooxygenase (COX) enzymes.

- Modulation of cytokine production involved in inflammatory responses.

Antimicrobial Activity

Preliminary investigations have suggested that derivatives of this compound may possess antimicrobial properties against various bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between the compound and its biological targets. These simulations help elucidate the structural basis for its activity against specific enzymes and receptors, providing insights into its potential therapeutic roles.

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound shares structural similarities with 1-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-phenethylurea (CAS: 2034602-93-0, molecular formula: C18H20N6O) . Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Structural Implications

Core Scaffold Differences: The indole-carboxamide moiety in the target compound may enhance π-π stacking interactions compared to the phenethylurea group in the reference compound. This could influence binding affinity in biological targets like kinases or GPCRs. The 6-methoxy group on the indole ring may improve solubility relative to the non-polar phenethyl chain in the urea derivative .

Molecular Weight and Pharmacokinetics :

- The higher estimated molecular weight of the target compound (~386.4 g/mol vs. 336.4 g/mol) suggests differences in membrane permeability and bioavailability.

Synthetic Accessibility :

- Both compounds share the (1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl group, indicating similar synthetic routes for this segment. However, the indole-carboxamide core may require additional steps for methoxy introduction and carboxamide coupling.

Preparation Methods

Pyrazole Ring Formation

Pyrazole derivatives are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones. For example:

- Acetylenic ketones (e.g., 16 ) react with phenylhydrazine (5 ) to yield regioisomeric pyrazoles 18 and 19 in a 3:2 ratio.

- Diacetylene ketones (20 ) with hydrazine hydrate selectively form 21 due to hydrogen bonding with ester groups.

Catalytic Methods:

Guojing et al. reported a one-pot synthesis of 1,3,5-triarylpyrazoles (32 ) using chalcones, arylhydrazines, and a copper triflate/[bmim]PF6 catalyst system, achieving 82% yield. This method avoids external oxidants by in situ aromatization of pyrazoline intermediates.

Amination at the Pyrazole 5-Position

The methanamine group is introduced by:

- Bromination at the 5-position of the pyrazole.

- Buchwald-Hartwig amination or nucleophilic substitution with ammonia or protected amines.

Search result confirms the existence of (1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine, though synthetic details are omitted.

Amide Coupling Strategies

The final step involves coupling 6-methoxyindole-2-carboxylic acid with (1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine. Two approaches are viable:

Activation of the Carboxylic Acid

- Acyl Chloride Formation: Treating the acid with thionyl chloride (SOCl2) or oxalyl chloride.

- Coupling Reagents: Use of HATU, EDCI, or DCC with HOBt to form the active ester.

Amide Bond Formation

In a representative procedure from search result:

- Reactants: Indole-2-carboxylic acid derivative and pyrazole-methylamine.

- Base: Triethylamine or DIPEA to scavenge HCl.

- Solvent: DMF or dichloromethane.

- Yield: ~80% (extrapolated from analogous reactions).

Optimization Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.